Cas no 1075-25-8 (1H-indol-5-ylmethanol)

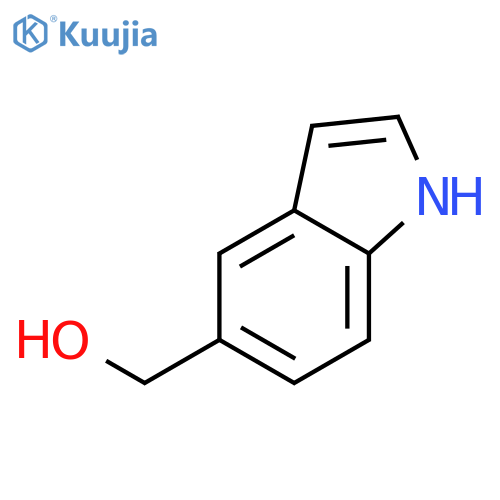

1H-indol-5-ylmethanol structure

商品名:1H-indol-5-ylmethanol

1H-indol-5-ylmethanol 化学的及び物理的性質

名前と識別子

-

- (1H-Indol-5-yl)methanol

- 1H-Indol-5-ylmethanol

- 5-(HYDROXYMETHYL)-1H-INDOLE

- 5-(Hydroxymethyl)indole

- 5-Hydroxymethylindole

- INDOLE-5-METHANOL

- 1H-indol-5-ylmethanol(SALTDATA: FREE)

- INDOLE-5-METHANOLA

- RARECHEM AL BD 0874

- 1H-Indole-5-Methanol

- 5-Hydroxymethylindole≥ 95% (HPLC)

- 1075-25-8

- SY064238

- (1H-Indol-5-yl)-methanol

- indole-5-methanol, AldrichCPR

- FT-0633303

- Z1201621651

- W-200768

- MFCD02179594

- (5-Indolyl)methanol

- AKOS000321461

- ZSHFWQNPJMUBQU-UHFFFAOYSA-N

- DTXSID40378472

- BB 0254647

- PS-3333

- SCHEMBL951685

- CHEMBL1650258

- A801719

- CS-0091638

- EN300-370665

- AB11366

- DB-040765

- ALBB-004776

- STK360679

- A1BDU

- 688-376-8

- 1H-indol-5-ylmethanol

-

- MDL: MFCD02179594

- インチ: InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2

- InChIKey: ZSHFWQNPJMUBQU-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CN2)C=C1CO

計算された属性

- せいみつぶんしりょう: 147.068414g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 147.068414g/mol

- 単一同位体質量: 147.068414g/mol

- 水素結合トポロジー分子極性表面積: 36Ų

- 重原子数: 11

- 複雑さ: 138

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.272

- ゆうかいてん: 66-70

- ふってん: 360.6°C at 760 mmHg

- フラッシュポイント: 171.9°C

- 屈折率: 1.705

- PSA: 36.02000

- LogP: 1.66020

- ようかいせい: 使用できません

1H-indol-5-ylmethanol セキュリティ情報

- 危害声明: Irritant/Harmful

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:24/25

- 危険レベル:IRRITANT

1H-indol-5-ylmethanol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-indol-5-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB468266-5 g |

(1H-Indol-5-yl)methanol, 95%; . |

1075-25-8 | 95% | 5g |

€723.20 | 2023-04-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-256864-250 mg |

5-(Hydroxymethyl)-1H-indole, |

1075-25-8 | 250MG |

¥850.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-256864A-1g |

5-(Hydroxymethyl)-1H-indole, |

1075-25-8 | 1g |

¥2708.00 | 2023-09-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2121-25G |

1H-indol-5-ylmethanol |

1075-25-8 | 97% | 25g |

¥ 7,260.00 | 2023-04-03 | |

| Apollo Scientific | OR10507-1g |

5-(Hydroxymethyl)-1H-indole |

1075-25-8 | 1g |

£81.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | Y1096709-10G |

1H-indol-5-ylmethanol |

1075-25-8 | 97% | 10g |

$550 | 2024-07-21 | |

| Advanced ChemBlocks | O31865-5G |

(1H-indol-5-yl)methanol |

1075-25-8 | 95% | 5g |

$390 | 2024-05-21 | |

| abcr | AB468266-1 g |

(1H-Indol-5-yl)methanol, 95%; . |

1075-25-8 | 95% | 1g |

€217.60 | 2023-04-21 | |

| abcr | AB468266-10 g |

(1H-Indol-5-yl)methanol, 95%; . |

1075-25-8 | 95% | 10g |

€1,144.60 | 2023-04-21 | |

| Advanced ChemBlocks | O31865-1G |

(1H-indol-5-yl)methanol |

1075-25-8 | 95% | 1g |

$90 | 2024-05-21 |

1H-indol-5-ylmethanol 関連文献

-

Namrata Prusty,Lakshmana K. Kinthada,Rohit Meena,Rajesh Chebolu,Ponneri Chandrababu Ravikumar Org. Biomol. Chem. 2021 19 891

-

2. Nickel-catalyzed α-benzylation of sulfones with esters via C–O activationJing Xiao,Jia Yang,Tieqiao Chen,Li-Biao Han RSC Adv. 2016 6 42656

-

Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293

推奨される供給者

Amadis Chemical Company Limited

(CAS:1075-25-8)1H-indol-5-ylmethanol

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):297.0/495.0/990.0